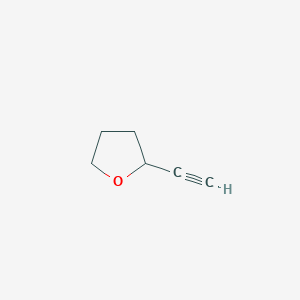

2-Ethynyloxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethynyltetrahydrofuran, also known as 2-Ethynyloxolane, is a heterocyclic chemical reagent used in organic synthesis . It has a molecular weight of 96.13 and a molecular formula of C6H8O . The IUPAC name for this compound is (2R)-2-ethynyloxolane .

Molecular Structure Analysis

The molecular structure of 2-Ethynyltetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen atom . The compound has a complexity of 98 and a topological polar surface area of 9.2Ų .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethynyltetrahydrofuran are not available, it’s important to note that organometallic transformations, including carbanions, radical, and transition metal-catalyzed processes, are common in compounds of this nature .

Physical and Chemical Properties Analysis

2-Ethynyltetrahydrofuran has a molecular weight of 96.13 and a molecular formula of C6H8O . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The compound is canonicalized and has an XLogP3 of 0.7 .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis:

- 2-Ethynyltetrahydrofuran derivatives can be synthesized from Tetrahydrofuran and Alkynyl Bromides, a method developed for regioselective functionalization of the C(sp3)–H bond adjacent to an oxygen atom. Sodium fluoride significantly enhances this functionalization process (Yang et al., 2013).

- 2-Methyltetrahydrofuran (2-MTHF), closely related to 2-Ethynyltetrahydrofuran, is an important solvent in organic chemistry. It is derived from biomass and utilized in synthesis, including organometallics and biotransformations (Pace et al., 2012).

Organometallic Chemistry:

- 2-MTHF is used extensively in organometallic reactions, due to its properties that place it between tetrahydrofuran (THF) and diethyl ether in terms of solvent polarity and Lewis base strength. It's suitable for reactions like low-temperature lithiation and metal-catalyzed coupling reactions (Aycock, 2007).

Green Chemistry and Environmental Considerations:

- 2-MTHF is being increasingly recognized for its environmental benefits, as it can be derived from natural sources and is considered more sustainable compared to traditional solvents. Its application has been expanding in areas of pharmaceutical chemistry and industrial processes (Monticelli et al., 2016).

Biosynthesis and Biotechnology:

- The use of 2-MTHF as a solvent in enzyme-mediated transphosphatidylation for the synthesis of phosphatidylserine demonstrates its compatibility and effectiveness in biosynthetic processes. It offers advantages such as high efficiency and environmental friendliness (Duan & Hu, 2013).

Analytical Chemistry:

- 2-MTHF and its derivatives can be effectively analyzed using techniques like Capillary Gas Chromatography, showcasing its importance in analytical applications and quality control in the production process (Hu-ku, 2015).

Safety and Hazards

2-Ethynyltetrahydrofuran is classified as a highly flammable liquid and vapor . It’s harmful if swallowed and may cause respiratory irritation, drowsiness, or dizziness . It’s also suspected of causing cancer . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and avoiding breathing mist or vapors .

Propiedades

IUPAC Name |

2-ethynyloxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVDWZKEDJNHKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76928-54-6 |

Source

|

| Record name | 2-ethynyloxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437959.png)

![Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2437963.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2437964.png)

![3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2437966.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2437967.png)

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)

![Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate](/img/structure/B2437970.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide](/img/structure/B2437972.png)

![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide](/img/structure/B2437974.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2437978.png)